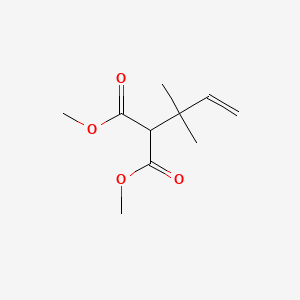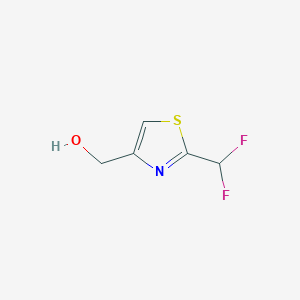![molecular formula C14H8ClFN2O B8565055 4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene](/img/structure/B8565055.png)
4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction might involve the use of dihydrofuran and p-toluenesulfonic acid in toluene to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a different halogen atom.
Aplicaciones Científicas De Investigación
2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-11-fluoro-6H-pyrido[2’,3’5,6][1,3]oxazino[3,4-a]indole: This compound is unique due to its specific combination of functional groups and ring structures.
Other Indole Derivatives: Compounds like benzofuro[3,2-b]indole and diindole-2-carboxylate share some structural similarities but differ in their specific functional groups and properties.
Uniqueness
The uniqueness of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole lies in its ability to combine multiple ring systems and functional groups, which can result in unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H8ClFN2O |
|---|---|
Peso molecular |
274.68 g/mol |
Nombre IUPAC |
4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene |
InChI |
InChI=1S/C14H8ClFN2O/c15-13-5-4-12-14(17-13)11-6-8-9(16)2-1-3-10(8)18(11)7-19-12/h1-6H,7H2 |
Clave InChI |
FZDPYMVCTNXYND-UHFFFAOYSA-N |
SMILES canónico |
C1N2C3=C(C=C2C4=C(O1)C=CC(=N4)Cl)C(=CC=C3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)








![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[4-(dimethylamino)phenyl]-](/img/structure/B8565045.png)

![6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol](/img/structure/B8565054.png)


